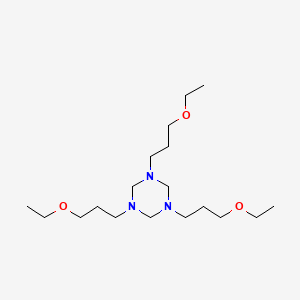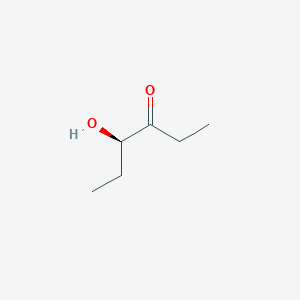
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is an organic compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one typically involves the reaction of a ketone with a dithiolane derivative. One common method involves the use of N-chlorosuccinimide (NCS) and ammonium thiocyanate in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred for a specific period, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity. The compound’s unique structure allows it to participate in redox reactions, potentially altering cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(4-chlorophenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other dithiolane derivatives, which may have different substituents and, consequently, different properties .
特性
| 113638-12-3 | |
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC名 |
4-(1,3-dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H16OS2/c1-11(10-14-16-7-8-17-14)9-13(15)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChIキー |
DORGCSQCBITWIK-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1=CC=CC=C1)C=C2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)


![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

